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Abstract

HMR 1098, the sodium salt of HMR 1883, is a novel sulfonylthiourea derivative developed by
Hoechst Marion Roussel. It was designed as a cardioselective ATP-sensitive potassium (KATP)
channel blocker with the therapeutic goal of preventing life-threatening ventricular arrhythmias
arising from myocardial ischemia. During ischemia, the activation of sarcolemmal KATP
channels in cardiomyocytes leads to a shortening of the action potential duration (APD), which
can promote the development of ventricular fibrillation. HMR 1098 was developed to selectively
inhibit these cardiac KATP channels without significantly affecting those in pancreatic (3-cells,
thus avoiding the hypoglycemic effects associated with non-selective KATP channel blockers
like glibenclamide. This technical guide provides a comprehensive overview of the discovery,
mechanism of action, and preclinical development of HMR 1098, including detailed
experimental protocols and a summary of key quantitative data. While extensive preclinical
data exists, information regarding its chemical synthesis and clinical trial progression is not
publicly available, suggesting its development may not have advanced to later clinical stages.

Introduction: The Rationale for a Cardioselective
KATP Channel Blocker

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the cellular
energetic state to membrane excitability in various tissues, including pancreatic (3-cells, cardiac
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muscle, and smooth muscle.[1] These channels are hetero-octameric complexes composed of
four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory
sulfonylurea receptor (SURX) subunits.[2] The subunit composition varies between tissues,
conferring distinct pharmacological properties. In pancreatic [3-cells, KATP channels are
typically composed of Kir6.2 and SUR1 subunits, while in ventricular cardiomyocytes, they are
predominantly Kir6.2/SUR2A complexes.[1][2]

During myocardial ischemia, a drop in intracellular ATP levels leads to the opening of
sarcolemmal KATP channels. The subsequent potassium efflux shortens the cardiac action
potential duration (APD), which is believed to contribute to the genesis of re-entrant
arrhythmias and ventricular fibrillation.[3][4] Pharmacological blockade of these channels has
been proposed as a therapeutic strategy to prevent these lethal arrhythmias. However, first-
generation sulfonylureas, such as glibenclamide, are non-selective and potently block
pancreatic KATP channels, leading to insulin release and hypoglycemia, a significant and
undesirable side effect in this context.[3] This created a clear rationale for the discovery and
development of a cardioselective KATP channel blocker that could prevent ischemia-induced
arrhythmias without impacting glucose homeostasis. HMR 1883 and its sodium salt, HMR
1098, were designed to meet this therapeutic need.[3]

Discovery and Chemical Properties

HMR 1098 is the sodium salt of HMR 1883, a sulfonylthiourea compound.[5] Its chemical name
is sodium (5-chloro-2-methoxybenzoyl)(4-methoxy-3-(N-
(methylcarbamothioyl)sulfamoyl)phenethyl)amide.[3] The development of HMR 1883 by
Hoechst Marion Roussel was a targeted effort to create a cardioselective KATP channel
blocker.[3][4] The aim was to separate the desired anti-arrhythmic effects from the insulin-
releasing effects of earlier non-selective agents.[3]

While detailed information on the specific screening and lead optimization process is not
available in the public literature, the chemical structure of HMR 1883 represents a distinct class
from the traditional sulfonylureas used in diabetes treatment.

Chemical Structure of HMR 1883: 1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-
methoxyphenyl]sulfonyl]-3-methylthiourea[5]
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Detailed experimental protocols for the chemical synthesis of HMR 1883 or HMR 1098 have

not been published in peer-reviewed journals.

Mechanism of Action

HMR 1098 exerts its pharmacological effect by inhibiting the activity of ATP-sensitive potassium
channels. It binds to the sulfonylurea receptor (SUR) subunit of the channel complex, leading
to channel closure and a reduction in potassium efflux.[1] This inhibition is intended to be
selective for the cardiac isoform of the KATP channel (Kir6.2/SUR2A).

Signaling Pathway of HMR 1098 Action

The following diagram illustrates the proposed mechanism of action of HMR 1098 at the
cellular level in a cardiomyocyte during ischemia.
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Mechanism of action of HMR 1098 in ischemic cardiomyocytes.

Controversy Regarding SUR Isotype Selectivity

While initially developed as a selective inhibitor of the cardiac KATP channel (Kir6.2/SUR2A),
subsequent research has challenged the SUR isotype specificity of HMR 1098. Some studies
have shown that HMR 1098 can also inhibit Kir6.2/SUR1 channels, which are predominantly
found in pancreatic 3-cells and atrial myocytes.[2][6] In fact, some evidence suggests that HMR
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1098 may be a more potent inhibitor of Kir6.2/SUR1 than Kir6.2/SUR2A channels, particularly
in the presence of MgADP.[2][6] This finding has significant implications for the interpretation of
preclinical studies and the potential clinical utility of the compound.
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Debated selectivity of HMR 1098 for SUR2A vs. SUR1 KATP channel subunits.

Preclinical Pharmacology

HMR 1098 has been evaluated in a variety of in vitro and in vivo preclinical models to
characterize its pharmacological effects.

In Vitro Electrophysiology and Channel Inhibition

Table 1: In Vitro Inhibitory Activity of HMR 1098 and Related Compounds
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. KATP Channel
Compound Preparation IC50 /| Potency  Reference
Subtype
. 0.30 £ 0.04 pM
Recombinant ] o
HMR 1098 ) Kir6.2/SUR2A (Pinacidil-
Kir6.2/SUR2A ]
activated)
Adult Rat 0.36 £ 0.02 pM
) Sarcolemmal o
HMR 1098 Ventricular (Pinacidil-
KATP _
Myocytes activated)
More effective
than on
Recombinant ] Kir6.2/SUR2A in
HMR 1098 _ Kir6.2/SUR1 [2][6]
Kir6.2/SUR1 the presence of
MgADP and
MgATP
0.6 UM (vs.
Guinea Pig Sarcolemmal Rilmakalim-
HMR 1883 _ _ [1]
Papillary Muscle KATP induced APD
shortening)
) ) 0.8 UM (vs.
Guinea Pig ) )
) Sarcolemmal Rilmakalim-
HMR 1883 Ventricular ) [1]
KATP induced whole-
Myocytes
cell current)
0.14 pM (vs.
) ) Guinea Pig Sarcolemmal Rilmakalim-
Glibenclamide ) ) [1]
Papillary Muscle KATP induced APD
shortening)
) ) 20 nM (vs.
Guinea Pig ) )
] ] ) Sarcolemmal Rilmakalim-
Glibenclamide Ventricular ] [1]
KATP induced whole-
Myocytes

cell current)

Effects on Cardiac Function and Ischemia Models
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Table 2: Effects of HMR 1098/HMR 1883 in Animal Models of Myocardial Ischemia

. Compound & -
Model Species Key Findings Reference
Dose
Isolated Prevented
Perfused ischemia-
, HMR 1098 (3 _
Working Heart Rat induced QT
pmol/1) ]
(Low-flow interval
ischemia) shortening.
No significant
Anesthetized Rat effect on infarct
HMR 1098 (10 _
(Coronary artery Rat ] size (72 £ 2% vs.
) mg/kg i.v.) ]
occlusion) 75+ 3% in
vehicle).
Reduced
ischemia-
Anesthetized Pig induced
, HMR 1883 (3 )
(Coronary artery Pig ) shortening of [4]
] mg/kg i.v.) ]
occlusion) monophasic
action potential
(MAP) by 59%.
Prevented
ventricular
Conscious Dog fibrillation in 11
(Healed HMR 1883 (3.0 of 13 animals.

. Dog . _ [2]
myocardial mg/kg i.v.) No significant
infarction) effect on blood

glucose or
insulin.
Langendorff- Prevented
perfused Heart sustained
_ HMR 1098 (10 _
(Phase-2 Rabbit M) ventricular
Myocardial H fibrillation in 5 of
Infarction) 9 Ml hearts.
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Effects on Pancreatic B-Cells and Glucose Homeostasis

Table 3: Pancreatic and Metabolic Effects of HMR 1098/HMR 1883

] . Potency |
Preparation Species Compound Reference
Effect
) EC50 for
Rat Insulinoma o
Rat HMR 1883 depolarization = [1]
Cells (RINmM5F)
20 uM
_ EC50 for
Rat Insulinoma ) ) o
Rat Glibenclamide depolarization = [1]
Cells (RINM5F) 9 nM
n

Increased insulin

Isolated secretion with an

) Mouse HMR 1098 [6]
Pancreatic Islets EC50 of 6.3 £
1.5 pM.
Significantly
_ HMR 1098 (3000
In vivo Mouse decreased blood [6]

Hg)
glucose levels.

No significant
_ HMR 1883 (3.0 effect on blood
In vivo Dog ) [2]
mg/kg i.v.) glucose or

plasma insulin.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through KATP channels in single cells.

o Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat,
mouse, guinea pig). Alternatively, cell lines (e.g., COSmM6, HEK293) are transiently
transfected with cDNAs encoding the desired Kir6.x and SURX subunits.
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e Recording: A glass micropipette with a tip diameter of ~1 um is pressed against the cell
membrane to form a high-resistance seal. The membrane patch under the pipette is then
ruptured to allow electrical access to the whole cell. The membrane potential is clamped at a
specific voltage, and the resulting currents are recorded.

o Solutions: The intracellular (pipette) solution typically contains low ATP to promote KATP
channel opening. The extracellular (bath) solution mimics physiological conditions.

o Drug Application: KATP channel openers (e.g., pinacidil, diazoxide) are used to activate the
channels, and the inhibitory effect of HMR 1098 at various concentrations is then measured
to determine the IC50.
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Experimental workflow for whole-cell patch-clamp analysis of HMR 1098.
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Isolated Perfused Heart Models (Langendorff)

This ex vivo model allows for the study of drug effects on the entire heart in a controlled

environment.

Heart Isolation: The heart is rapidly excised from an anesthetized animal and arrested in ice-
cold buffer.

Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner with a
physiological salt solution (e.g., Krebs-Henseleit buffer) at constant pressure or flow. This
maintains the viability of the heart tissue.

Ischemia Induction: Global or regional ischemia is induced by reducing the perfusion flow or
occluding a coronary artery.

Measurements: Various parameters can be measured, including electrocardiogram (ECG),
monophasic action potentials (MAPS), left ventricular pressure, and coronary flow.

Drug Administration: HMR 1098 is added to the perfusate to assess its effects on cardiac
function during normoxia, ischemia, and reperfusion.

86Rb* Efflux Assay

This assay is used to measure the activity of KATP channels in a population of cells.

Cell Loading: Cells expressing the KATP channels of interest are incubated with 8¢Rb*, a
radioactive analog of K+, which accumulates inside the cells.

Efflux Stimulation: The cells are then treated with metabolic inhibitors or KATP channel
openers to activate the channels.

Measurement: The amount of 8¢Rb* released from the cells into the supernatant is
measured over time using a scintillation counter.

Inhibition Assay: The assay is performed in the presence and absence of various
concentrations of HMR 1098 to quantify its inhibitory effect on 8®Rb* efflux.

Clinical Development Status
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A thorough search of public databases and the scientific literature did not yield any information
on clinical trials of HMR 1098 or HMR 1883. There is no evidence of Investigational New Drug
(IND) filings or published results from Phase I, Il, or Il studies. The absence of this information
suggests that the clinical development of HMR 1098 was likely discontinued, possibly due to
the findings regarding its lack of SUR isotype specificity, its reduced efficacy under metabolic
stress, or other undisclosed reasons.

Conclusion

HMR 1098 was developed based on a strong scientific rationale to be a cardioselective KATP
channel blocker for the prevention of ischemia-induced ventricular arrhythmias. Preclinical
studies demonstrated its efficacy in preventing action potential shortening and ventricular
fibrillation in various animal models. However, its initial characterization as a highly selective
SURZ2A inhibitor has been contested, with evidence suggesting significant activity at SUR1-
containing channels, which could lead to effects on insulin secretion. Furthermore, its efficacy
appears to be diminished under conditions of metabolic stress, a key feature of the intended
therapeutic setting. The lack of publicly available information on its clinical development
suggests that HMR 1098 did not proceed to become a clinically approved therapeutic agent.
Nevertheless, the study of HMR 1098 has contributed significantly to the understanding of
KATP channel pharmacology and the challenges of developing isotype-selective ion channel
modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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